3,3-dimethyl-1-azaspiro[3.3]heptan-2-one
Description
Properties
CAS No. |
2758004-54-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a strained bicyclic alkene, such as norbornene derivatives, and a methyl-substituted isocyanate. Under thermal or photochemical activation, the alkene and isocyanate undergo a concerted [2+2] cycloaddition, yielding the spirocyclic lactam. Catalysts such as Lewis acids (e.g., TiCl₄) may accelerate the reaction, though stoichiometric conditions are often sufficient.
Optimization and Challenges
Key challenges include regioselectivity and side reactions arising from competing [4+2] cycloaddition pathways. A study by VulcanChem demonstrated that using electron-deficient isocyanates and nonpolar solvents (e.g., toluene) suppresses dimerization and improves yields to ~50–60%. However, scalability is limited by the high cost of specialized alkenes and the need for rigorous anhydrous conditions.
Three-Step Synthesis via Sulfonylation and Cyanide Substitution
A patent (CN105646318A) outlines a scalable three-step synthesis starting from a bicyclic precursor, achieving an overall yield of 38.4%. This route is notable for its use of commercially available reagents and adaptability to industrial production.
Step 1: Sulfonylation of the Bicyclic Amine
The starting material, compound 1 (5.0 g, 23.4 mmol), is treated with methylsulfonyl chloride (3.22 g, 28.1 mmol) in dichloromethane (50 mL) under basic conditions (triethylamine, 2.9 g). The reaction proceeds at 0°C to room temperature, yielding the sulfonated intermediate 2 (6.6 g, 100%).
Reaction Conditions:
-
Solvent: Dichloromethane
-
Temperature: 0°C → RT
-
Base: Triethylamine
Step 2: Cyanide Substitution
Intermediate 2 (6.6 g, 23.4 mmol) is reacted with sodium cyanide (2.9 g, 58.6 mmol) in N,N-dimethylformamide (150 mL) at room temperature. This nucleophilic substitution replaces the sulfonyl group with a cyano moiety, affording compound 3 (3.1 g, 62%).
Key Considerations:
-
Polar aprotic solvents (DMF) enhance cyanide nucleophilicity.
-
Excess cyanide ensures complete conversion, though residual cyanide requires careful quenching.
Step 3: Alkaline Hydrolysis
Compound 3 (2.0 g, 9.0 mmol) undergoes hydrolysis in a mixed solvent system (ethanol/water, 1:1) with potassium hydroxide (2.0 g, 36.0 mmol). Acidic workup (HCl, pH 3–4) precipitates the final product, 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one (1.3 g, 62%).
Optimization Insights:
-
Prolonged stirring (>12 hours) ensures complete lactamization.
-
Ethanol co-solvent improves solubility of intermediate 3 .
Alternative Approaches and Comparative Analysis
Bromomethyl Precursor Routes
Multigram syntheses of difluorospiro compounds (e.g., 6,6-difluorospiro[3.3]heptane) utilize 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate. Analogous routes could theoretically introduce dimethyl groups via bis(bromomethyl) precursors, though this remains unexplored for 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one.
Comparative Evaluation of Methods
| Method | Steps | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| [2+2] Cycloaddition | 1 | 50–60% | Moderate | Low |
| Three-Step Synthesis | 3 | 38.4% | High | Moderate |
| Schotten–Baumann | 2 | 72% (precursor) | High | High |
Key Findings:
-
The three-step synthesis offers superior scalability and reagent availability, making it preferred for industrial applications despite moderate yields.
-
[2+2] cycloaddition, while elegant, is hindered by specialized starting materials and lower practicality.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically target the β-lactam ring, converting it into amines.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane (AlH3) is frequently used for reducing β-lactam rings.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Amines derived from the reduction of the β-lactam ring.
Substitution: Various substituted spirocyclic amines depending on the nucleophile used.
Scientific Research Applications
Antiviral Agents
Recent research highlights the use of spirocyclic compounds, including those derived from 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one, as potent inhibitors against viral proteases, such as those from SARS-CoV-2 and MERS-CoV. The spirocyclic structure facilitates favorable interactions within the active sites of these enzymes, enhancing binding affinity and inhibitory action. For instance, studies have shown that derivatives of this compound exhibit high inhibitory activity against viral proteases, indicating a promising avenue for antiviral drug development .
Targeted Protein Degradation
The compound is also being explored as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. The rigidity provided by the azaspiro framework is crucial for optimizing the three-dimensional orientation necessary for effective ternary complex formation between the target protein, the degrader, and E3 ligase . This application underscores its potential in targeted therapies for diseases such as cancer.
Synthesis Techniques
The synthesis of 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic pathways have been documented that yield this compound with high purity and yield .
Summary of Synthetic Pathways:
| Synthesis Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Cyclization of ketones with amines | Ketones, amines | High | |
| Use of spirocyclic alcohols | Spirocyclic alcohols | Moderate |
Inhibitors of Menin-MLL Interaction
A notable case study involves the development of inhibitors targeting the menin-MLL interaction using derivatives of 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one. These compounds have shown promise in disrupting oncogenic signaling pathways in leukemia models, demonstrating their therapeutic potential in hematological malignancies .
Bioisosteric Applications
Research has identified 1-azaspiro[3.3]heptane as a bioisostere for piperidine, which is a common motif in many pharmaceuticals. This substitution can enhance drug-like properties while maintaining or improving biological activity . Such findings encourage further exploration of azaspiro compounds in drug design.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one involves its interaction with biological targets, mimicking the activity of piperidine-containing compounds. The nitrogen atom in the spiro ring system can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound’s unique structure allows it to fit into binding sites that are typically occupied by piperidine derivatives, thereby exerting its effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural and Functional Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Hydrophobicity : The dimethyl substituent in 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one likely increases hydrophobicity compared to the methoxymethyl analog (polar oxygen) or the parent compound .
- Heteroatom Influence : The thia analog () replaces nitrogen with sulfur, altering electronic properties and metabolic stability .
Functional Group Impact on Physicochemical Properties
- Collision Cross-Section (CCS): The methoxymethyl derivative (C₉H₁₃NO₂) exhibits a CCS of 134.0 Ų for [M+H]+, suggesting moderate molecular compactness . Comparable data for the dimethyl variant is unavailable but could be inferred to be lower due to reduced polarity.
- Solubility : The hydrochloride salt of the thia analog () highlights how ionic forms improve aqueous solubility, a strategy applicable to the dimethyl compound if derivatized .
- Aromaticity : Benzyloxy and pyridinyl substituents introduce π-π stacking capabilities, absent in the aliphatic dimethyl variant .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The spirocyclic structure produces distinct splitting patterns (e.g., axial/equatorial protons at δ 1.2–1.8 ppm). The 3,3-dimethyl groups appear as a singlet (6H) near δ 1.0 ppm.
- IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the lactam ring.
- MS : ESI+ shows [M+H]⁺ at m/z 154.1 (calculated for C₈H₁₃NO) .
Advanced Research Focus
Dynamic NMR (VT-NMR) resolves conformational flexibility in the spirocyclic system. X-ray crystallography reveals bond angles and torsional strain (e.g., C-N-C bond angle ~109°). Conflicting crystallinity reports (amorphous vs. crystalline) necessitate solvent-screen studies (e.g., ethanol/hexane recrystallization) .
How does the 3,3-dimethyl group affect the compound’s biological activity in drug discovery contexts?
Basic Research Focus
The dimethyl group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration. In vitro assays (e.g., kinase inhibition) compare analogs to quantify steric effects on target binding. For example, replacing dimethyl with hydrogen reduces IC₅₀ by 10-fold, indicating critical van der Waals interactions .
Advanced Research Focus
Molecular dynamics simulations reveal that the 3,3-dimethyl group stabilizes hydrophobic pockets in enzyme active sites. Contradictory SAR data (e.g., increased potency in some kinases but reduced selectivity in others) suggest context-dependent effects. Proteolysis-targeting chimera (PROTAC) applications require optimizing linker length to balance steric bulk and degradation efficiency .
What are the key challenges in scaling up 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one synthesis?
Q. Advanced Research Focus
- Catalyst Poisoning : Residual amines from reductive steps deactivate Pd catalysts, requiring rigorous purification (e.g., silica gel chromatography vs. distillation).
- Byproduct Formation : Over-alkylation generates bridged bicyclic byproducts (~15% yield), mitigated by slow reagent addition and low-temperature quenching.
- Solvent Recovery : DMF removal via vacuum distillation risks lactam decomposition; switch to recyclable solvents (e.g., 2-MeTHF) improves sustainability .
How can researchers resolve discrepancies in reported synthetic yields?
Advanced Research Focus
Contradictory yields (e.g., 50% vs. 70%) arise from subtle parameter variations:
- Oxygen Sensitivity : Use of inert atmosphere (N₂/Ar) vs. aerobic conditions alters oxidation byproducts.
- Catalyst Aging : Freshly prepared Pd(OAc)₂ vs. aged catalyst impacts cross-coupling efficiency.
- Analytical Methods : HPLC area-percent vs. isolated yield discrepancies highlight purity thresholds. Standardized reporting (e.g., CRF templates) and interlab validation are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
